1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-

Nicotinic acetylcholine receptor Structure-activity relationship Diazine bioisostere

1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- (CAS 646056-09-9; molecular formula C₁₁H₁₆N₄; molecular weight 204.27 g/mol) belongs to the N-aryl diazaspirocyclic compound class, characterized by a 1,7-diazaspiro[4.4]nonane core N-arylated with a pyridazine heterocycle. This compound is explicitly claimed within the patent family of N-aryl diazaspirocyclic compounds (notably US 2006/0058328 and WO 2006/023856) as a modulator of nicotinic cholinergic neurotransmission, with intended application in treating addiction through dopamine release inhibition.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
CAS No. 646056-09-9
Cat. No. B11897063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-
CAS646056-09-9
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CC2(CCN(C2)C3=NN=CC=C3)NC1
InChIInChI=1S/C11H16N4/c1-3-10(14-13-7-1)15-8-5-11(9-15)4-2-6-12-11/h1,3,7,12H,2,4-6,8-9H2
InChIKeyDEUMPRMCEZXKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- (CAS 646056-09-9): Compound Class and Procurement Context


1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- (CAS 646056-09-9; molecular formula C₁₁H₁₆N₄; molecular weight 204.27 g/mol) belongs to the N-aryl diazaspirocyclic compound class, characterized by a 1,7-diazaspiro[4.4]nonane core N-arylated with a pyridazine heterocycle . This compound is explicitly claimed within the patent family of N-aryl diazaspirocyclic compounds (notably US 2006/0058328 and WO 2006/023856) as a modulator of nicotinic cholinergic neurotransmission, with intended application in treating addiction through dopamine release inhibition [1]. The compound exists as a research chemical intermediate and a potential pharmacological tool compound, with the pyridazinyl moiety distinguishing it from the more extensively studied pyridinyl analog TC-2216.

Why Generic Substitution Is Not Advisable for 1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- in Nicotinic Receptor Research


Within the N-aryl diazaspiro[4.4]nonane series, the nature of the N-aryl heterocycle profoundly dictates receptor subtype selectivity and functional pharmacology [1]. Published structure-activity relationship (SAR) data on close analogs demonstrate that swapping a pyridine ring (as in TC-2216, a partial α4β2 agonist with Ki = 0.042 µM at α4β2 and Ki = 6.9 µM at α7) for a pyridazine ring results in a distinct pharmacological profile, with the diazine modification differentially affecting affinity across α4β2, α3β4, and α7 nicotinic acetylcholine receptor (nAChR) subtypes [2]. Generic substitution of 7-(3-pyridazinyl)- with the 3-pyridinyl analog would thus risk altering the intended receptor engagement profile, potentially compromising target selectivity and experimental reproducibility in nicotinic receptor research programs.

Quantitative Differentiation Evidence for 1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- vs. Structural Analogs


Heteroaryl Substitution: Pyridazinyl vs. Pyridinyl Impact on Nicotinic Receptor Binding Profile — Class-Level SAR from the UB-165 Scaffold

In a systematic SAR study by Sharples et al. (2002) on the related 9-azabicyclo[4.2.1]nonane scaffold (analogous spirocyclic architecture), replacement of the 3-pyridyl ring (compound 4, deschloro-UB-165) with a 3-pyridazinyl ring (compound 7) resulted in retention of binding potency comparable to compound 4 at the α7 nAChR subtype, while the pyrimidine (8) and pyrazine (9) diazine isomers showed reductions in affinity across all three tested nAChR subtypes (α4β2, α3β4, α7) [1]. This class-level finding indicates that the pyridazinyl heterocycle confers a differentiated nAChR binding profile relative to other diazine isomers and is not pharmacologically equivalent to the pyridinyl parent.

Nicotinic acetylcholine receptor Structure-activity relationship Diazine bioisostere

Patent-Cited Therapeutic Indication Differentiation: Addiction (Dopamine Release) vs. Anxiety/Depression (α4β2 Agonism)

The patent US 2006/0058328 explicitly claims 7-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane as a representative compound in a family of N-aryl diazaspirocyclic compounds for treating drug addiction, nicotine addiction, and obesity [1]. The claimed mechanism involves dopamine release inhibition without significant α4β2 receptor antagonism, distinguishing this application from the TC-2216 (7-(3-pyridinyl) analog) clinical development path, which targeted anxiety and depression via α4β2 partial agonism .

Addiction pharmacotherapy Dopamine release inhibition Nicotinic antagonist

Regioisomeric Differentiation: 7-(3-Pyridazinyl)- vs. 1-(3-Pyridazinyl)- Attachment Position

The N-aryl diazaspirocyclic compound patent family (US 2006/0058328) lists both 7-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane and 1-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane as distinct representative compounds [1]. In the analogous pyridinyl series, TC-2216 (7-substituted) and its 1-substituted regioisomer (CAS 646056-20-4) are treated as separate chemical entities with distinct CAS numbers, implying non-equivalent pharmacological properties. The 7-position attachment places the heteroaryl group on the pyrrolidine nitrogen of the spiro system, while the 1-position places it on the pyrrolidine nitrogen of the other ring, resulting in different spatial presentation of the pharmacophore to the receptor binding pocket.

Regioisomer pharmacology N-arylation position Spirocyclic SAR

Physicochemical Property Differentiation: Hydrogen-Bonding Capacity of Pyridazinyl vs. Pyridinyl Analogs

Computed molecular properties for 7-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane indicate 1 hydrogen bond donor and 4 hydrogen bond acceptors (exact mass 204.13768 Da) . In comparison, the pyridinyl analog TC-2216 (C₁₂H₁₇N₃, MW 203.28) possesses only 3 hydrogen bond acceptors due to the replacement of the pyridazine ring (containing two nitrogen atoms) with a pyridine ring (containing one nitrogen atom) . The additional hydrogen bond acceptor in the pyridazinyl compound alters the H-bonding pharmacophore, which may influence receptor binding interactions, aqueous solubility, and membrane permeability compared to the pyridinyl analog.

Hydrogen bonding Physicochemical properties Drug-likeness

Optimal Application Scenarios for Procuring 1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- Based on Verified Differentiation Evidence


Nicotinic Acetylcholine Receptor Subtype Selectivity Profiling — Differentiating Diazine Pharmacophores

Researchers investigating nAChR subtype selectivity across diazine heterocycles (pyridazine, pyrimidine, pyrazine) can employ 7-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane as the pyridazine-representative member of a systematic SAR panel. As demonstrated by Sharples et al. (2002) in a related spirocyclic scaffold, the pyridazinyl analog uniquely retains α7 nAChR binding potency among diazine isomers, while pyrimidinyl and pyrazinyl analogs show reduced affinity across subtypes [1]. This compound enables side-by-side comparison within the 1,7-diazaspiro[4.4]nonane core to map the contribution of the pyridazine ring to receptor engagement.

Addiction Pharmacology Research — Dopamine Release Modulation Without α4β2 Activation

For addiction research programs requiring compounds that inhibit dopamine release while minimizing α4β2 nAChR activation, the 7-(3-pyridazinyl)- analog is explicitly claimed in US Patent 2006/0058328 for this therapeutic mechanism [1]. This contrasts with the 7-(3-pyridinyl) analog TC-2216, which acts as an α4β2 partial agonist (Ki = 0.042 µM) and was clinically developed for anxiety/depression . Researchers studying nicotine or psychostimulant addiction models may find the pyridazinyl analog more mechanistically aligned with dopamine-centric hypotheses of addiction.

Regioisomeric Specificity Controls in Spirocyclic Compound Libraries

The availability of both 7-(3-pyridazinyl)- (CAS 646056-09-9) and 1-(3-pyridazinyl)- (CAS 646056-22-6) regioisomers, each with distinct CAS numbers and as separate patent-listed entities, provides researchers with matched molecular pair controls for probing the pharmacological impact of N-arylation position on the diazaspiro[4.4]nonane scaffold [1]. This regioisomeric pair is valuable for medicinal chemistry programs exploring positional SAR within spirocyclic nAChR ligand series.

Hydrogen-Bonding Pharmacophore Studies — Pyridazinyl H-Bond Acceptor Contributions

The pyridazinyl ring contributes one additional hydrogen bond acceptor (total 4) compared to the pyridinyl analog (total 3), as deduced from computed molecular properties and molecular formulas [1]. Computational chemists and structural biologists investigating the role of heteroaryl H-bonding in nAChR ligand recognition can utilize this compound to test whether the supplementary nitrogen atom in the pyridazine ring participates in critical receptor-ligand interactions, potentially explaining differential subtype binding profiles.

Quote Request

Request a Quote for 1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.